Cas no 90563-78-3 (7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one)

7-アミノ-6-ヒドロキシ-2,3-ジヒドロ-1H-インデン-1-オンは、分子式C9H9NO2で表される有機化合物です。この化合物は、インドリン骨格にアミノ基とヒドロキシル基が結合した構造を持ち、医薬品中間体や有機合成の重要な原料として利用されます。特に、その特異的な構造により、生物活性物質の合成や創薬研究において高い反応性と選択性を示します。また、結晶性が良好で取り扱いが容易である点も特徴です。安定性に優れ、適切な条件下で長期保存が可能であり、研究用途に適しています。

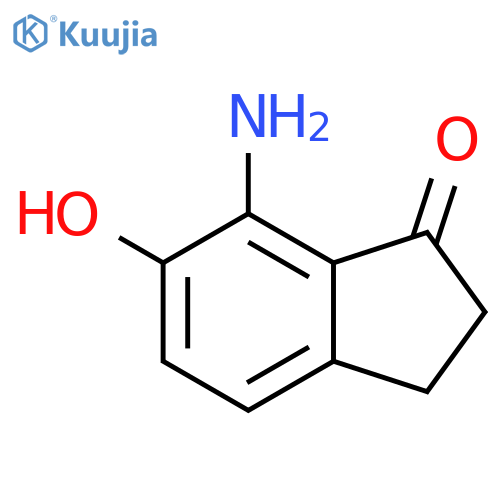

90563-78-3 structure

商品名:7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one

7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one 化学的及び物理的性質

名前と識別子

-

- 7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one

- 7-amino-6-hydroxy-1-Indanone

- 7-amino-6-hydroxy-2,3-dihydroinden-1-one

- CS-0257737

- FT-0736387

- Z1198166109

- DTXSID70356182

- AO-289/42804218

- 90563-78-3

- EN300-6763406

- SB75897

- AKOS006295473

- DB-078710

- G47378

-

- MDL: MFCD05863288

- インチ: InChI=1S/C9H9NO2/c10-9-7(12)4-2-5-1-3-6(11)8(5)9/h2,4,12H,1,3,10H2

- InChIKey: MRSWRXVYKIIBJE-UHFFFAOYSA-N

- ほほえんだ: C1CC(=O)C2=C1C=CC(=C2N)O

計算された属性

- せいみつぶんしりょう: 163.063328530g/mol

- どういたいしつりょう: 163.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 63.3Ų

7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6763406-0.05g |

7-amino-6-hydroxy-2,3-dihydro-1H-inden-1-one |

90563-78-3 | 95.0% | 0.05g |

$94.0 | 2025-02-20 | |

| Enamine | EN300-6763406-1.0g |

7-amino-6-hydroxy-2,3-dihydro-1H-inden-1-one |

90563-78-3 | 95.0% | 1.0g |

$499.0 | 2025-02-20 | |

| Enamine | EN300-6763406-2.5g |

7-amino-6-hydroxy-2,3-dihydro-1H-inden-1-one |

90563-78-3 | 95.0% | 2.5g |

$978.0 | 2025-02-20 | |

| eNovation Chemicals LLC | K23770-10g |

7-AMINO-6-HYDROXY-1-INDANONE |

90563-78-3 | 95% | 10g |

$900 | 2023-09-04 | |

| Aaron | AR00IGWA-10g |

7-AMino-6-hydroxy-2,3-dihydro-1H-inden-1-one |

90563-78-3 | 95% | 10g |

$2976.00 | 2024-07-18 | |

| Aaron | AR00IGWA-50mg |

7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one |

90563-78-3 | 95% | 50mg |

$155.00 | 2025-02-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328407-250mg |

7-Amino-6-hydroxy-2,3-dihydro-1h-inden-1-one |

90563-78-3 | 95+% | 250mg |

¥4320.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328407-2.5g |

7-Amino-6-hydroxy-2,3-dihydro-1h-inden-1-one |

90563-78-3 | 95+% | 2.5g |

¥22885.00 | 2024-04-26 | |

| A2B Chem LLC | AI60606-100mg |

7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one |

90563-78-3 | 95% | 100mg |

$183.00 | 2024-05-20 | |

| Aaron | AR00IGWA-5g |

7-AMino-6-hydroxy-2,3-dihydro-1H-inden-1-one |

90563-78-3 | 95% | 5g |

$2016.00 | 2024-07-18 |

7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one 関連文献

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

90563-78-3 (7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one) 関連製品

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬